molecular formula C20H24ClNO2S B2472003 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1795470-88-0

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2472003
CAS No.: 1795470-88-0
M. Wt: 377.93
InChI Key: GJCWANHXMABOIM-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.

    Introduction of the thiophen-2-yl group: This step involves the coupling of the cyclopentanecarboxamide with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the 3-chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the 3-chlorophenyl group is introduced to the intermediate compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Materials Science: Due to its unique structural features, it is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed pharmacological effects.

Comparison with Similar Compounds

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: This compound shares the 3-chlorophenyl and thiophene moieties but differs in the overall structure and functional groups.

    (3-chlorophenyl)(thiophen-2-yl)methanamine: This compound also contains the 3-chlorophenyl and thiophene groups but lacks the cyclopentanecarboxamide core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2S/c1-19(24-2,15-7-5-8-16(21)13-15)14-22-18(23)20(10-3-4-11-20)17-9-6-12-25-17/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCWANHXMABOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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